1,3-Dioxan-4-one basic properties and structure
1,3-Dioxan-4-one basic properties and structure
An In-Depth Technical Guide to 1,3-Dioxan-4-one: Properties, Structure, and Applications
Introduction
1,3-Dioxan-4-one is a heterocyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, and a carbonyl group at the 4-position. This unique arrangement confers a bifunctional nature to the molecule, incorporating both an acetal and a cyclic ester (lactone) moiety.[1] While the parent 1,3-dioxane structure is widely recognized as a stable protecting group for carbonyl compounds, the introduction of the ketone at the 4-position transforms the scaffold into a reactive and versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and reactivity of 1,3-Dioxan-4-one, with a focus on its applications for researchers in chemistry and drug development.
Core Structure and Physicochemical Properties
The structure of 1,3-Dioxan-4-one can be conceptualized as the product of cyclization between 3-hydroxypropanoic acid and formaldehyde.[1] Conformational analysis reveals that, similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain.[2] The shorter C-O bond lengths compared to C-C bonds result in more significant 1,3-diaxial interactions, which influences the stereochemical outcomes of its derivatives.[2]
Physicochemical Data
The key physicochemical properties of the parent 1,3-Dioxan-4-one are summarized below. These computed values provide a baseline for understanding its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | 1,3-dioxan-4-one | PubChem[3] |
| Molecular Formula | C₄H₆O₃ | PubChem[3] |
| Molecular Weight | 102.09 g/mol | PubChem[3] |
| CAS Number | 5962-32-3 | PubChem[3] |
| Canonical SMILES | C1COCOC1=O | PubChem[3] |
| InChI Key | NENKKJDNYSKDBT-UHFFFAOYSA-N | PubChem[1][3] |
| XLogP3 | -0.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 102.031694049 Da | PubChem[3] |
| Polar Surface Area | 35.5 Ų | PubChem[3] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and structural elucidation of 1,3-Dioxan-4-one and its derivatives. Below are the expected characteristic signals based on its functional groups.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | H at C2 (acetal) | ~4.9-5.2 ppm |
| H at C5 | ~2.7-2.9 ppm | |
| H at C6 | ~4.3-4.5 ppm | |
| ¹³C NMR | C4 (carbonyl) | ~170 ppm |
| C2 (acetal) | ~90-95 ppm | |
| C6 | ~65-70 ppm | |
| C5 | ~35-40 ppm | |
| IR Spectroscopy | C=O stretch (lactone) | ~1730-1750 cm⁻¹ |
| C-O-C stretch (acetal/ester) | ~1100-1250 cm⁻¹ (multiple bands) |
Synthesis and Reactivity
Synthetic Routes
The 1,3-Dioxan-4-one ring system is typically synthesized via acid-catalyzed cyclization reactions. The most prevalent method involves the reaction of a β-hydroxy carboxylic acid with an aldehyde or ketone. For the parent compound, this corresponds to the reaction of 3-hydroxypropanoic acid with formaldehyde. Substituted derivatives are commonly prepared from the corresponding substituted β-hydroxy acids and carbonyl compounds.
Key Reactivity
The reactivity of 1,3-Dioxan-4-one is dominated by its two core functional groups: the acetal and the lactone. Key reactions include:
-
Reactions at the Carbonyl Group: Standard carbonyl chemistry, such as reduction or addition of nucleophiles.
-
Ring Cleavage: Hydrolysis of the ester (lactone) or acetal moieties under acidic or basic conditions.
-
Cationic Ring-Opening Polymerization (CROP): A primary method for synthesizing polyesters.[1] This polymerization can proceed through two distinct mechanistic pathways: the Activated Monomer (AM) mechanism and the Active Chain-End (ACE) mechanism.[1] The AM mechanism is generally favored when an external alcohol initiator is present.[1]
Applications in Drug Development and Medicinal Chemistry
The 1,3-dioxane scaffold is of significant interest to medicinal chemists. Derivatives have been explored for a wide range of biological activities, including as antiplasmodial agents, insecticides, and topoisomerase I inhibitors.[1]
Overcoming Multidrug Resistance (MDR)
A particularly promising application lies in combating multidrug resistance (MDR) in cancer chemotherapy, a major cause of treatment failure.[4][5] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy.[4][5] Certain 1,3-dioxane derivatives have been shown to act as effective MDR modulators.[1][4][6] These compounds can interact with P-gp, inhibiting its function and restoring the sensitivity of cancer cells to chemotherapeutic agents.[4]
Experimental Protocols
Protocol 1: General Synthesis of 1,3-Dioxan-4-one Derivatives
This protocol describes a general method for the acid-catalyzed synthesis of a 1,3-dioxan-4-one derivative from a β-hydroxy acid and an aldehyde, adapted from common acetalization procedures.[7]
-
Reagents and Setup:
-
Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
-
Charge the flask with the β-hydroxy acid (1.0 eq.), the aldehyde (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Continue reflux until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography or distillation to yield the desired 1,3-Dioxan-4-one derivative.
-
Protocol 2: Cationic Ring-Opening Polymerization (CROP)
This protocol outlines a general procedure for the CROP of a 1,3-Dioxan-4-one monomer, which can be adapted for specific catalysts and conditions.[8][9]
-
Monomer and Glassware Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Purify the 1,3-Dioxan-4-one monomer by distillation over a suitable drying agent (e.g., CaH₂) under an inert atmosphere.
-
Dry the solvent (e.g., dichloromethane) using a solvent purification system or by distillation over CaH₂.
-
-
Polymerization:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the purified monomer in the anhydrous solvent.
-
If using an alcohol initiator (for the AM mechanism), add it via syringe.
-
Initiate the polymerization by adding a solution of the cationic initiator (e.g., triflic acid, CF₃SO₃H) in the reaction solvent at the desired temperature (e.g., 25°C).
-
Allow the reaction to stir for the specified time. Monitor monomer conversion by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a quenching agent, such as a solution of pyridine or triethylamine in the solvent.
-
Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC).[10]
-
References
- 1. 1,3-Dioxan-4-one | 5962-32-3 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxan-4-one | C4H6O3 | CID 10129907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
